molecular formula C12H17NO2 B8189440 (3S,5S)-1-Benzylpiperidine-3,5-diol

(3S,5S)-1-Benzylpiperidine-3,5-diol

Cat. No.: B8189440
M. Wt: 207.27 g/mol
InChI Key: ARTDOWDQPXVXAF-RYUDHWBXSA-N
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Description

(3S,5S)-1-Benzylpiperidine-3,5-diol is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the benzyl group and two hydroxyl groups at the 3 and 5 positions of the piperidine ring makes this compound unique. It has significant importance in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-Benzylpiperidine-3,5-diol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.

    Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient reaction control and large-scale purification methods like preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-Benzylpiperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,5-diketopiperidine derivatives.

    Reduction: Formation of piperidine without hydroxyl groups.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,5S)-1-Benzylpiperidine-3,5-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,5S)-1-Benzylpiperidine-3,5-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can enhance binding affinity and specificity. The benzyl group may contribute to lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-1-Benzylpiperidine-3,5-diol: The enantiomer of (3S,5S)-1-Benzylpiperidine-3,5-diol with similar chemical properties but different biological activity.

    1-Benzylpiperidine: Lacks the hydroxyl groups, resulting in different reactivity and pharmacological properties.

    3,5-Dihydroxypiperidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

(3S,5S)-1-benzylpiperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDOWDQPXVXAF-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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